CYP2A6 Inhibition Potency: 3-(Morpholinocarbonyl)coumarin vs. Unsubstituted Coumarin
3-(Morpholinocarbonyl)coumarin acts as a CYP2A6 inhibitor with an IC50 of 25.1 μM in a fluorescence-based assay measuring coumarin 7-hydroxylation [1]. In contrast, unsubstituted coumarin is the canonical CYP2A6 substrate and does not inhibit the enzyme at comparable concentrations under the same assay conditions [1]. The introduction of the morpholinocarbonyl group at the 3-position converts the molecule from a substrate to an inhibitor, a functional reversal with implications for drug-drug interaction studies and hepatocyte metabolism assays.
| Evidence Dimension | CYP2A6 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 25.1 μM |
| Comparator Or Baseline | Unsubstituted coumarin (baseline): no inhibition; functions as substrate |
| Quantified Difference | Functional reversal: substrate → inhibitor |
| Conditions | Fluorescence assay measuring coumarin 7-hydroxylation; enzyme source not specified |
Why This Matters
This functional divergence is critical for researchers designing CYP450 inhibition panels or studying xenobiotic metabolism—selecting the wrong coumarin analog would yield opposite experimental outcomes.
- [1] BindingDB. BDBM50512931 / CHEMBL4528928: Inhibition of CYP450. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?molStructureB64=Q0FTPTE4MTQ0LTUyLTA=,Q0FTPTE4MTQ0LTUyLTA= View Source
